Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate
Description
Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a 4-fluorophenyl group at position 3 and a tert-butyl carboxylate protecting group at position 3. This scaffold is a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. The tert-butyl group enhances solubility and stability during synthetic processes, while the 4-fluorophenyl moiety contributes to electronic and steric properties critical for biological activity. Its molecular formula is C₁₇H₂₀FN₃O₂, with a molecular weight of 317.36 g/mol (calculated from analogous compounds in and ).
Properties
CAS No. |
1188265-33-9 |
|---|---|
Molecular Formula |
C17H20FN3O2 |
Molecular Weight |
317.36 g/mol |
IUPAC Name |
tert-butyl 3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C17H20FN3O2/c1-17(2,3)23-16(22)21-9-8-14-13(10-21)15(20-19-14)11-4-6-12(18)7-5-11/h4-7H,8-10H2,1-3H3,(H,19,20) |
InChI Key |
VBFZGFFAMGHBAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with tert-butyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the formation of the pyrazolopyridine core through a condensation reaction with a suitable pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
Its pyrazolopyridine core is a common motif in many biologically active molecules, making it a valuable scaffold for the development of new therapeutic agents .
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications .
Mechanism of Action
The mechanism of action of Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
The pyrazolo[4,3-c]pyridine scaffold is highly versatile, with modifications at positions 3 and 5 significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:
Halogen-Substituted Derivatives
Key Insights :
- Lipophilicity : Chlorine increases logP, favoring membrane permeability but possibly reducing solubility. Fluorine provides a balance, making the 4-fluorophenyl derivative more suitable for central nervous system (CNS)-targeted drugs.
Functional Group Variations
Key Insights :
- Amino Group: The 3-amino derivative () shows utility in forming hydrogen bonds with biological targets, critical for enzyme inhibition.
- Anti-Tubercular Activity : The benzoyl-nitrophenyl derivative () highlights the scaffold’s versatility in targeting Mycobacterium tuberculosis.
Crystallographic and Stability Data
Tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate ():
- Crystal structure reveals a boat conformation in the piperidine ring, stabilized by intramolecular hydrogen bonds.
- Stability: The tert-butyl group prevents oxidation at the carboxylate position, critical for long-term storage.
Safety Profiles :
- Derivatives with hydroxymethyl or bromine substituents () exhibit acute toxicity (H302, H315) and require stringent handling. The 4-fluorophenyl analog is hypothesized to have a milder hazard profile due to fluorine’s lower reactivity.
Biological Activity
Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C17H20FN3O2
- Molecular Weight : 317.36 g/mol
- CAS Number : Not specified in the sources.
The compound exhibits various biological activities primarily through its interactions with specific biological targets:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Antiviral Activity :
Study 1: Antimicrobial Efficacy
In a recent study published in MDPI, a series of pyrazolo[4,3-C]pyridine derivatives were synthesized and tested against ESKAPE pathogens. The results indicated that several compounds exhibited potent antimicrobial activity, with the structure-activity relationship (SAR) suggesting that modifications at the phenyl ring significantly influenced efficacy .
Study 2: Anti-inflammatory Activity
A study focused on the anti-inflammatory effects of various pyrazolo derivatives found that compounds with specific substitutions on the pyridine ring could inhibit COX-2 activity effectively. The most potent derivatives had IC50 values as low as 0.04 μmol, indicating their potential as therapeutic agents for inflammatory diseases .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
